

Spectral Analysis of 4-sec-Butylphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-sec-Butylphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **4-sec-Butylphenylboronic acid** (CAS No. 850568-56-8). Due to the limited availability of directly published experimental spectra for this specific isomer, this document leverages data from structurally similar analogs, including 4-tert-butylphenylboronic acid and 4-n-butylphenylboronic acid, to predict and interpret the spectral characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for **4-sec-Butylphenylboronic acid** based on the analysis of analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~ 7.8 - 8.2	d	2H	Ar-H (ortho to - $\text{B}(\text{OH})_2$)	Expected to be a doublet due to coupling with meta protons.
~ 7.2 - 7.4	d	2H	Ar-H (meta to - $\text{B}(\text{OH})_2$)	Expected to be a doublet due to coupling with ortho protons.
~ 4.5 - 5.5	br s	2H	$\text{B}(\text{OH})_2$	Broad singlet, chemical shift can vary with concentration and solvent.
~ 2.6 - 2.8	m	1H	$-\text{CH}(\text{CH}_3)$ (CH_2CH_3)	Sextet or multiplet due to coupling with adjacent methyl and methylene protons.
~ 1.5 - 1.7	m	2H	$-\text{CH}_2\text{CH}_3$	Quintet or multiplet.
~ 1.2 - 1.3	d	3H	$-\text{CH}(\text{CH}_3)$ (CH_2CH_3)	Doublet due to coupling with the methine proton.
~ 0.8 - 0.9	t	3H	$-\text{CH}_2\text{CH}_3$	Triplet due to coupling with the methylene protons.

d: doublet, t: triplet, m: multiplet, br s: broad singlet

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment	Notes
~ 145 - 150	Ar-C-CH-	Quaternary carbon attached to the sec-butyl group.
~ 135 - 138	Ar-CH (ortho to $-\text{B}(\text{OH})_2$)	
~ 128 - 130	Ar-CH (meta to $-\text{B}(\text{OH})_2$)	
~ 130 - 135	Ar-C-B(OH) ₂	Quaternary carbon attached to the boronic acid group. Signal may be broad or unobserved.
~ 40 - 45	$-\text{CH}(\text{CH}_3)(\text{CH}_2\text{CH}_3)$	
~ 30 - 35	$-\text{CH}_2(\text{CH}_3)$	
~ 20 - 25	$-\text{CH}(\text{CH}_3)(\text{CH}_2\text{CH}_3)$	
~ 10 - 15	$-\text{CH}_2\text{CH}_3$	

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm $^{-1}$)	Vibration	Intensity
~ 3200 - 3600	O-H stretch (B-OH)	Strong, Broad
~ 2850 - 3000	C-H stretch (aliphatic)	Strong
~ 1600, 1480	C=C stretch (aromatic)	Medium-Weak
~ 1300 - 1400	B-O stretch	Strong
~ 1000 - 1100	B-C stretch	Medium
~ 840	C-H bend (para-disubstituted)	Strong

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Notes
178.12	[M] ⁺	Molecular ion peak.
160.11	[M - H ₂ O] ⁺	Loss of one water molecule.
142.10	[M - 2H ₂ O] ⁺	Loss of two water molecules.
121.09	[M - C ₄ H ₉] ⁺	Loss of the sec-butyl group.

Note: Boronic acids are prone to dehydration and the formation of cyclic anhydrides (boroxines), which may be observed in the mass spectrum at higher m/z values.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation:

- Dissolve approximately 5-10 mg of **4-sec-Butylphenylboronic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

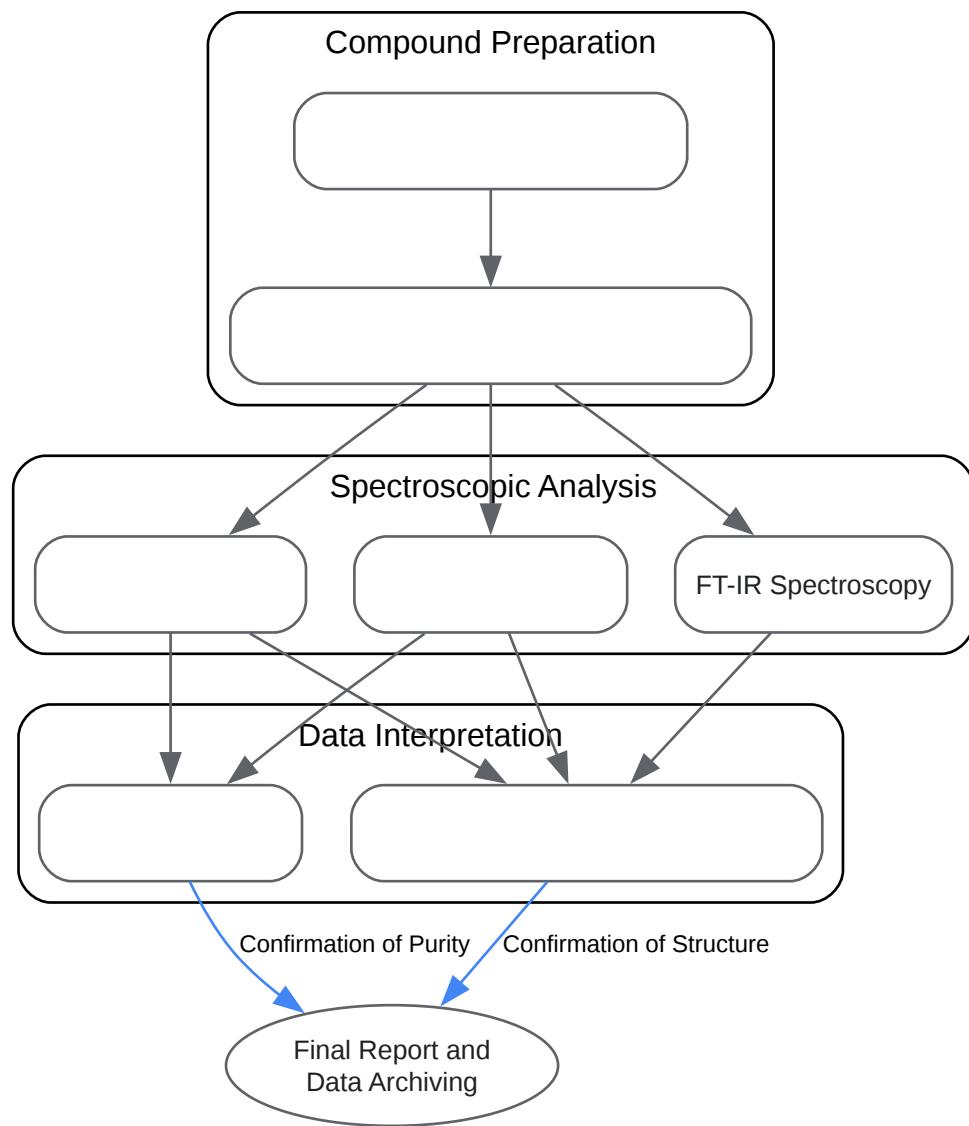
Data Acquisition (ESI):

- Ionization Mode: Positive or negative ion mode.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Mass Range: m/z 50-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **4-sec-Butylphenylboronic acid**.

Workflow for Spectral Analysis of 4-sec-Butylphenylboronic Acid

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Caption: Workflow for the synthesis, purification, and spectral analysis of **4-sec-butylphenylboronic acid**.

- To cite this document: BenchChem. [Spectral Analysis of 4-sec-Butylphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306900#4-sec-butylphenylboronic-acid-spectral-data-nmr-ir-ms>

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